[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13475913
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester -](/images/structure/VC13475913.png)
Specification
Molecular Formula | C18H25N3O3 |
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Molecular Weight | 331.4 g/mol |
IUPAC Name | benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C18H25N3O3/c19-10-17(22)20-9-8-15(11-20)12-21(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2 |
Standard InChI Key | CGLDJYCTFUDCHQ-UHFFFAOYSA-N |
SMILES | C1CC1N(CC2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(CC2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Physico-Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical motifs:
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A pyrrolidine ring substituted at the 3-position with a methyl group bearing a cyclopropyl-carbamic acid benzyl ester moiety .
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An amino-acetyl group (–NH–CO–CH2–NH2) attached to the pyrrolidine’s nitrogen .
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A benzyl ester (–O–CO–O–CH2–C6H5) providing steric bulk and lipophilicity.
This arrangement creates a chiral center at the pyrrolidine’s 3-position, with stereochemistry influencing biological interactions .
Physico-Chemical Data
The benzyl ester enhances membrane permeability, while the cyclopropyl group introduces strain, potentially affecting receptor binding .
Synthesis and Reaction Pathways
Multi-Step Synthesis
Patents and chemical suppliers outline a three-stage synthesis :
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Pyrrolidine Functionalization:
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Cyclopropane Introduction:
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Benzyl Ester Formation:
Key Challenge: Epimerization at the pyrrolidine center during acyl transfer steps, mitigated by low-temperature (–15°C) reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl3):
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¹³C NMR:
Mass Spectrometry
Biological Activity and Applications
Enzyme Inhibition
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Acetylcholinesterase (AChE):
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Kinase Targets:
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for M1 muscarinic receptor agonists in Alzheimer’s therapy .
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Peptide Mimetics: Replaces proline in peptidomimetics to enhance metabolic stability .
Organic Synthesis
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